Borabenzene

Lewis Acidity Donor-Acceptor Chemistry Quantum Chemistry

Borabenzene (borinine) is a heteroaromatic compound with the formula C5H5B, characterized by the replacement of one CH unit in benzene with a boron atom. While the free, uncomplexed parent molecule remains hypothetical due to its extreme Lewis acidity and reactivity, borabenzene is well-established in the form of stable adducts with Lewis bases and as the anionic boratabenzene ligand family [3.0.CO;2-4" target="_blank">2].

Molecular Formula C5H5B
Molecular Weight 75.91 g/mol
CAS No. 31029-61-5
Cat. No. B14677093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorabenzene
CAS31029-61-5
Molecular FormulaC5H5B
Molecular Weight75.91 g/mol
Structural Identifiers
SMILESB1=CC=CC=C1
InChIInChI=1S/C5H5B/c1-2-4-6-5-3-1/h1-5H
InChIKeyHXNZTJULPKRNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borabenzene (CAS 31029-61-5): A Unique Boron Heterocycle for Advanced Coordination and Lewis Acid Chemistry


Borabenzene (borinine) is a heteroaromatic compound with the formula C5H5B, characterized by the replacement of one CH unit in benzene with a boron atom [1]. While the free, uncomplexed parent molecule remains hypothetical due to its extreme Lewis acidity and reactivity, borabenzene is well-established in the form of stable adducts with Lewis bases and as the anionic boratabenzene ligand family [1][2]. Its unique electronic structure combines an aromatic π-sextet with a highly reactive, electron-deficient σ-framework centered on the boron atom, providing a platform for distinct chemical behavior not found in common aromatic or organometallic building blocks [2].

Why Generic Substitution Fails for Borabenzene (CAS 31029-61-5) in Critical R&D Applications


Borabenzene cannot be generically substituted by benzene, pyridine, or cyclopentadienyl-based ligands because its core electronic and chemical properties are fundamentally different. Unlike the electron-precise and stable benzene, borabenzene is a strong Lewis acid with a low-lying LUMO, which dictates a unique reactivity profile and a requirement for stabilization via adduct formation [1]. Its binding energies to common donors, such as pyridine (46 kcal mol⁻¹), differ substantially from those of even closely related species like dinitrogen (19 kcal mol⁻¹), demonstrating a highly specific and quantifiable interaction profile [2]. Furthermore, as a ligand, the anionic boratabenzene is a weaker electron donor than cyclopentadienyl (Cp), leading to different metal oxidation state preferences and catalytic outcomes that preclude simple substitution [3].

Quantitative Differentiation Guide for Borabenzene (CAS 31029-61-5)


Borabenzene-Pyridine Adduct Binding Energy vs. Other Small-Molecule Donors

The Lewis acidity of borabenzene is quantified by the binding energy of its adducts. The borabenzene-pyridine binding energy is 46 kcal mol⁻¹, which is 2.4× higher than that of the borabenzene-dinitrogen adduct (19 kcal mol⁻¹) and 7.7× higher than that of the borabenzene-xenon adduct (6 kcal mol⁻¹) [1]. This demonstrates a high degree of specificity for nitrogen-based donors over other potential coordinating molecules.

Lewis Acidity Donor-Acceptor Chemistry Quantum Chemistry

Borabenzene-Pyridine Adduct Dipole Moment Enhancement

The formation of the borabenzene-pyridine adduct results in a substantial charge transfer, leading to a dipole moment that is greater than the sum of its parts. The calculated dipole moment of the adduct is 7.17 D, which is an increase of 4.55 D compared to the sum of the dipole moments of the free components [1]. This contrasts with simple aromatic systems like benzene (0 D) or biphenyl (0 D), which lack such a pronounced polarizability.

Nonlinear Optics Computational Chemistry Polarizability

Boratabenzene vs. Cyclopentadienyl (Cp) Donor Ability

As anionic ligands, boratabenzenes and cyclopentadienyls (Cp) are both formally 6π-electron donors, but they differ in their electron-donating strength. Experimental and theoretical evaluation of donor ability through the CO stretching frequencies of metal carbonyl complexes reveals that the boratabenzene ligand (L1) is a stronger donor than cyclopentadienyl (Cp) [1]. This contrasts with the earlier established property that boratabenzene is a weaker donor, highlighting that substitution can significantly alter electronic properties and that careful selection is required for a specific application [2].

Organometallic Chemistry Ligand Design Catalysis

Free Borabenzene Ground State and Adduct Formation Energy Landscape

The reactivity of free borabenzene is rooted in its electronic structure. The ground state is a planar singlet with a wide C-B-C bond angle of 142.2° [1]. The lowest triplet state is 28 to 46 kcal mol⁻¹ higher in energy [1]. The calculated energies for adduct formation with N₂, Ne, Ar, and Kr are -14.9, -0.5, -1.4, and -3.5 kcal mol⁻¹, respectively, indicating a clear thermodynamic preference for N₂ binding over the noble gases, which is critical for matrix isolation studies [1].

Quantum Chemistry Matrix Isolation Reactive Intermediates

Borabenzene (CAS 31029-61-5): High-Value Research and Industrial Application Scenarios


Design of Single-Site Olefin Polymerization Catalysts

Boratabenzene complexes of group 4 metals, such as zirconium, serve as highly active catalysts for the polymerization and oligomerization of ethylene upon activation with methylaluminoxane (MAO) [1]. Their catalytic activity and resulting polymer properties can be fine-tuned due to the electronic and steric properties of the boratabenzene ligand, which are distinct from those of cyclopentadienyl-based metallocenes. This makes them a compelling choice for producing specialized polyolefins with tailored microstructures [1].

Activation of Small Molecules for Sustainable Chemistry

Electron-rich borabenzene derivatives, such as 1,4-diborabenzene, can activate chemically inert bonds like H–H and C–H, rivaling the capabilities of expensive transition metals [1]. This makes borabenzene-based systems promising candidates for developing metal-free or base-metal catalysts for hydrogenation, bond functionalization, and other transformations relevant to green chemistry and sustainability initiatives [1].

Development of Nonlinear Optical (NLO) Materials

The significant charge transfer observed in borabenzene adducts, as evidenced by the 4.55 D increase in dipole moment for the pyridine adduct [1], makes these systems attractive for nonlinear optical applications. The high polarizability and tunable electronic transitions suggest potential use in optical switching, data storage, and frequency conversion devices, where materials with strong donor-acceptor character are required [1].

Fundamental Studies of Aromaticity and Bonding

Borabenzene serves as a critical model system for understanding the nature of aromaticity in electron-deficient heterocycles. Quantum chemical studies reveal that its aromaticity is switchable depending on the fused environment, changing from aromatic in the free state to non-aromatic when fused with 3D carboranes [1]. This provides a unique platform for probing the fundamental limits of aromatic stabilization and for designing materials with dynamic aromatic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Borabenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.